molecular formula C11H11N3OS B11552860 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B11552860
M. Wt: 233.29 g/mol
InChI Key: GQKKXRKNUNAOPG-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: The compound is being investigated for its potential use in drug development.

    Industry: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in tissues . Additionally, the compound can interact with DNA and proteins, leading to changes in cellular processes and ultimately resulting in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide stands out due to its unique phenylacetamide moiety, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, this compound exhibits enhanced stability and reactivity, making it more suitable for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its versatility and potential in scientific research and industrial applications .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C11H11N3OS/c1-8-13-14-11(16-8)12-10(15)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)

InChI Key

GQKKXRKNUNAOPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

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